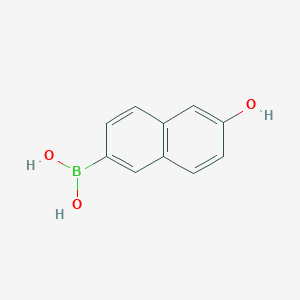![molecular formula C8H15NO B061217 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) CAS No. 168417-18-3](/img/structure/B61217.png)
3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as isopropylaminocrotonone and is commonly used in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) is not fully understood. However, it is believed that this compound acts as a Michael acceptor, which allows it to undergo nucleophilic addition reactions with various nucleophiles.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI). However, some studies have suggested that this compound may have potential anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) in lab experiments is its high purity and stability. However, one of the limitations of this compound is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI). One of the most significant areas of research is in the development of new synthetic methods for this compound, which could lead to improved yields and reduced costs. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) can be achieved through a variety of methods. One of the most common methods involves the reaction between isopropylamine and crotonaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis, where it is used as a key intermediate in the synthesis of various organic compounds.
Propiedades
Número CAS |
168417-18-3 |
|---|---|
Nombre del producto |
3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(E)-4-(propan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h5-6,9H,1-4H3/b7-5+ |
Clave InChI |
SKKSWNSECDCYOD-FNORWQNLSA-N |
SMILES isomérico |
CC(C)N/C(=C/C(=O)C)/C |
SMILES |
CC(C)NC(=CC(=O)C)C |
SMILES canónico |
CC(C)NC(=CC(=O)C)C |
Sinónimos |
3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide](/img/structure/B61137.png)
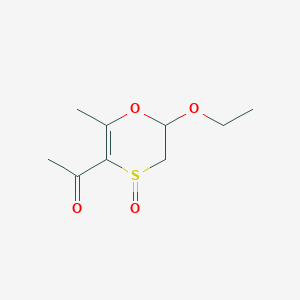
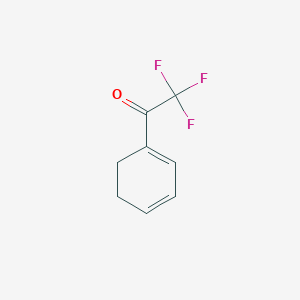
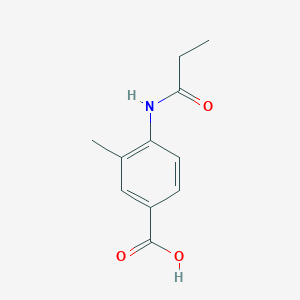
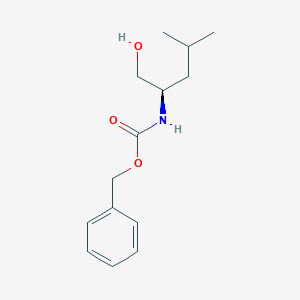

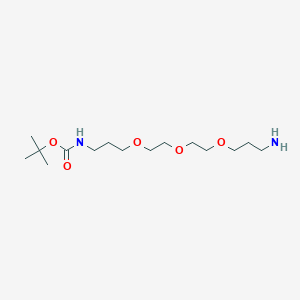
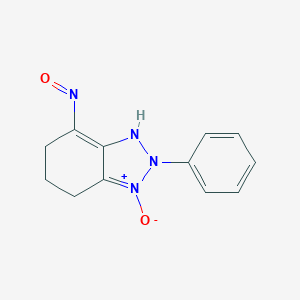

![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
